molecular formula C10H12N4O5 B12407244 1,9-Dihydro-9-|A-D-xylofuranosyl-6H-purin-6-one

1,9-Dihydro-9-|A-D-xylofuranosyl-6H-purin-6-one

Cat. No.: B12407244
M. Wt: 268.23 g/mol
InChI Key: UGQMRVRMYYASKQ-CPTYKQRNSA-N
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Description

1,9-Dihydro-9-β-D-xylofuranosyl-6H-purin-6-one is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has broad antitumor activity and is particularly effective against indolent lymphoid malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Dihydro-9-β-D-xylofuranosyl-6H-purin-6-one typically involves the glycosylation of a purine base with a xylofuranose sugar. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the glycosylation process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification by chromatography and crystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

1,9-Dihydro-9-β-D-xylofuranosyl-6H-purin-6-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce various substituted purine nucleosides .

Scientific Research Applications

1,9-Dihydro-9-β-D-xylofuranosyl-6H-purin-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,9-Dihydro-9-β-D-xylofuranosyl-6H-purin-6-one involves its incorporation into DNA and RNA, where it acts as an antimetabolite. By mimicking natural nucleosides, it inhibits DNA synthesis and induces apoptosis (programmed cell death) in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, disrupting the replication and repair processes in malignant cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,9-Dihydro-9-β-D-xylofuranosyl-6H-purin-6-one is unique due to its specific structure, which allows it to effectively target indolent lymphoid malignancies. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research and therapy .

Properties

Molecular Formula

C10H12N4O5

Molecular Weight

268.23 g/mol

IUPAC Name

9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7?,10-/m1/s1

InChI Key

UGQMRVRMYYASKQ-CPTYKQRNSA-N

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3C([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

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